molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1302803
CAS No.: 38620-69-8
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Description

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is a chemical compound that features a tetrahydropyridine ring fused to an indole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of chalcone intermediates in the presence of an alkaline hydrogen peroxide catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors and has shown potential as a therapeutic agent in treating psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a ligand for serotonin receptors such as 5-HT_1A and 5-HT_2A. The compound has demonstrated a pKi value of 5.00 for 5-HT_1A and 7.81 for 5-HT_2A receptors, suggesting moderate to high affinity for these targets . Additionally, it is involved in the synthesis of derivatives that antagonize the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .

Antidepressant and Antipsychotic Activity

In a study focusing on novel derivatives of the compound, one analog exhibited broad antipsychotic and antidepressant-like activities without causing motor impairments in animal models. This compound also enhanced memory performance in tests designed to assess cognitive function . These findings underscore the potential of this compound as a candidate for developing new treatments for mood disorders and cognitive deficits.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways that allow for modifications leading to different derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The compound can be synthesized from indole precursors and tetrahydropyridine derivatives using methods such as condensation reactions under acidic or basic conditions. For instance, one method involves the reaction of indole with tetrahydropyridine derivatives in the presence of catalysts like Lewis acids .

Case Studies

Several case studies provide insight into the practical applications of this compound in drug development.

Case Study: Antidepressant Activity

In a specific study involving a series of N(1)-arylsulfonyl derivatives of this compound, compounds were tested for their ability to modulate serotonin receptor activity. The most potent derivative showed an IC50 value of 0.4 nM against the 5-HT_6 receptor . This highlights the compound's potential in developing medications aimed at treating depression and anxiety disorders.

Case Study: Cognitive Enhancement

Another study evaluated the cognitive-enhancing effects of a derivative based on this compound in animal models subjected to scopolamine-induced memory deficits. The results indicated significant improvements in memory performance compared to control groups . This suggests that modifications to the basic structure can yield compounds with enhanced therapeutic efficacy for neurodegenerative conditions.

Summary Table of Applications

Application AreaDescriptionKey Findings
Serotonin Receptor Modulation Acts as a ligand for multiple serotonin receptorsModerate to high affinity (pKi values)
Antidepressant Activity Potential treatment for mood disordersBroad activity without motor impairment
Cognitive Enhancement Improves memory performance in animal modelsSignificant enhancements observed
Synthesis Pathways Various methods available for synthesizing derivativesEffective routes leading to active compounds

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C₁₃H₁₄N₂
Molecular Weight: 198.26 g/mol
CAS Number: 65347-55-9
IUPAC Name: this compound
Appearance: Solid powder
Melting Point: 177–182 °C

Antitumor Activity

Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell cycle progression
A54910.0Modulation of Bcl-2/Bax ratio

Neuroprotective Effects

THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

The biological activities of THP-indole can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.
  • Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.
  • Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Study 1: Anticancer Effects in Mice

In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?

  • Methodological Answer : A common approach involves condensation reactions using 3-formylindole derivatives with tetrahydropyridine precursors. For example, refluxing 3-formyl-1H-indole with 1,2,3,6-tetrahydropyridine in acetic acid and sodium acetate under controlled conditions (2–3 hours) yields the target compound. Post-reaction purification via recrystallization (e.g., using acetic acid) is critical to isolate the product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To resolve aromatic protons (indole core) and tetrahydropyridine ring protons.
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in studies resolving orthorhombic crystal systems (space group P21_121_121_1) with precise bond lengths and angles .
  • IR spectroscopy : To identify functional groups, such as C=N or C=C stretches in the indole-tetrahydropyridine system .

Q. How does the tetrahydropyridine ring influence the compound’s physicochemical properties?

  • Methodological Answer : The partially saturated tetrahydropyridine ring introduces conformational flexibility, enhancing solubility in polar solvents compared to fully aromatic analogs. Computational modeling (e.g., density functional theory) can predict pKa values and logP to assess bioavailability. Experimental validation via HPLC under varying pH conditions is recommended .

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation by working in a fume hood. Storage at –20°C in airtight containers prevents degradation, as indicated by thermal stability studies .

Q. What are the primary pharmacological targets identified for this compound?

  • Methodological Answer : The compound exhibits affinity for serotonin receptors (e.g., 5-HT6_6) and G protein-coupled receptors (GPCRs). Radioligand binding assays (e.g., using [³H]-LSD for 5-HT receptors) and functional cAMP assays are standard methods to validate target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

  • Methodological Answer : Introduce substituents at the indole C5 position (e.g., cyano or methoxy groups) and modify the tetrahydropyridine sulfonyl group. Use CoMFA (Comparative Molecular Field Analysis) and molecular docking to predict binding modes. Validate via in vitro assays comparing mutant vs. wild-type receptors .

Q. How can conflicting binding affinity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using reference ligands (e.g., clozapine for 5-HT6_6). Cross-validate with orthogonal techniques like BRET (Bioluminescence Resonance Energy Transfer) or SPR (Surface Plasmon Resonance) .

Q. What computational strategies predict metabolic stability of derivatives?

  • Methodological Answer : Use in silico tools like MetaSite or Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., CYP450 oxidation sites). Pair with in vitro microsomal stability assays (human liver microsomes + NADPH) to quantify half-life .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

  • Methodological Answer : Perform single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Electron density maps (e.g., Fo-Fc maps) clarify protonation states and tautomerism in the indole-tetrahydropyridine system .

Q. What advanced analytical methods quantify degradation products under stressed conditions?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles identify critical degradation pathways .

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSPTXGPFAXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375484
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65347-55-9, 38620-69-8
Record name 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65347-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g (0.26 mol) of indole were dissolved in a solution of potassium hydroxide (77.6 g, 1.38 mol) in methanol (692 ml). 4-piperidone monohydrate hydrochloride (102.3 g, 0.66 mol) was added in one portion and the mixture was heated to reflux for 5 h. Potassium chloride precipitated upon cooling at room temperature and it was filtered off. The liquid phase was concentrated until only one third of the liquid remained in the round-bottom flask. The solid formed during the concentration of the liquid phase was filtered and washed thoroughly with ethanol and, finally, with ethyl ether. 31.9 g (63% of yield) of the final product were obtained.
Quantity
30 g
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77.6 g
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692 mL
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102.3 g
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Synthesis routes and methods II

Procedure details

50 ml of N aqueous phosphoric acid and 39.3 g of 4-piperidine-monohydrate hydrochloride were added with stirring under nitrogen to a solution of 10 g of indole in 200 ml of acetic acid heated at 95°-100° C and the mixture was heated for an hour at 100° C and then allowed to cool. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extracts were washed with water and water containing sodium chloride, were dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was crystallized from 75 ml of methanol and the mixture was filtered under reduced pressure. The product was washed with methanol and ether to obtain 1.42 g of 4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-pyridine melting at 185°-186° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
4-piperidine-monohydrate hydrochloride
Quantity
39.3 g
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reactant
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10 g
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200 mL
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350 mL
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Synthesis routes and methods III

Procedure details

50 ml of aqueous N phosphoric acid and 39.3 g of the hydrochloride of 4-piperidone monohydrate were added under a nitrogen atmosphere to a stirred solution of 10 g of indole in 200 ml of acetic acid heated to 95°-100° C. and the mixture was held at 100° C. for one hour and was then cooled. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extract was washed with water, with aqueous sodium chloride solution and was dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was empasted with 75 ml of methanol under nitrogen and the mixture was vacuum filtered. The recovered product was rinsed with methanol and ether to obtain 1.42 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 185°-186° C. The mother liquors were evaporated and the residue was chromatographed over silica gel. Elution with a 6-3-1 chloroform-methanol-triethylamine mixture yielded 4.55 g of product with a Rf=0.15 and the latter was empasted with ether to obtain 4.295 g of the desired product for a total yield of 5.715 g. The latter was crystallized from hot and cold isopropanol to obtain 3.56 g of the product melting at 190°-191° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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39.3 g
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reactant
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0 (± 1) mol
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reactant
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10 g
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reactant
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200 mL
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350 mL
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75 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of indole (1.01 g, 8.59 mmol), 4-piperidone monohydrate hydrochloride (1.99 g, 12.9 mmol) and KOH (1.74 g, 31 mmol) in CH3OH (9 mL) was heated to reflux for 21 h. After cooling the reaction mixture to room temperature, H2O (14 mL) was added. The suspension was filtered, the solid was washed with (1:1) MeOH:H2O (20 mL) and air-dried to give 1.49 g (87%) of the title compound as an off-white solid.
Quantity
1.01 g
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reactant
Reaction Step One
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1.99 g
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reactant
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Quantity
1.74 g
Type
reactant
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Quantity
9 mL
Type
solvent
Reaction Step One
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14 mL
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reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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